molecular formula C11H10FNO3S B2369015 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride CAS No. 2137592-73-3

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride

Cat. No.: B2369015
CAS No.: 2137592-73-3
M. Wt: 255.26
InChI Key: ODZXBNJYQPLVBJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride is a complex organic compound that belongs to the class of oxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride typically involves multi-step procedures. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate then undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with an aqueous ammonia solution .

Industrial Production Methods

the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield improvement and waste minimization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, thionyl chloride, and chlorosulfonic acid. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfochlorination typically results in the formation of sulfonyl chlorides, which can be further reacted to form sulfonamides .

Scientific Research Applications

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride involves its interaction with specific molecular targets. For example, it has been shown to inhibit human carbonic anhydrase II, an enzyme involved in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride apart is its specific sulfonyl fluoride group, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3S/c1-7-3-4-9(5-10(7)17(12,14)15)11-13-8(2)6-16-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZXBNJYQPLVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)C)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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